Methyl 4-azidobutanoate

Description

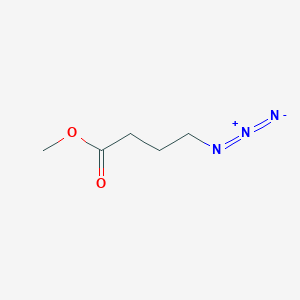

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCLJBYTRUAAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527176 | |

| Record name | Methyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87517-47-3 | |

| Record name | Methyl 4-azidobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Methyl 4-Azidobutanoate

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable bifunctional molecule widely employed in bioconjugation and click chemistry applications. Moving beyond a mere recitation of steps, this document delves into the underlying chemical principles, safety considerations, and characterization techniques essential for the successful and safe execution of this synthesis in a research or drug development setting.

Introduction and Significance

This compound serves as a critical building block in chemical biology and medicinal chemistry. Its structure incorporates a terminal azide group, which is a key participant in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The ester functionality provides a handle for further chemical transformations or can be hydrolyzed to the corresponding carboxylic acid for conjugation to amine-containing biomolecules. This dual functionality makes it an ideal linker for attaching probes, tags, or other molecules to biological targets.

The Underlying Chemistry: A Nucleophilic Substitution Approach

The synthesis of this compound is fundamentally a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) process. In this reaction, the azide ion (N3-), a potent nucleophile, displaces a leaving group (typically a halide) from an electrophilic carbon center. The starting material of choice is typically a methyl 4-halobutanoate, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate.

The reaction proceeds as follows:

The choice of solvent is critical for the success of this reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is preferred as it can solvate the cation (e.g., Na+ from sodium azide) while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from methyl 4-bromobutanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| Methyl 4-bromobutanoate | 181.03 | 10.0 g | 0.055 | Starting material |

| Sodium Azide (NaN3) | 65.01 | 4.3 g | 0.066 | 1.2 equivalents, highly toxic |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous grade recommended |

| Diethyl ether (Et2O) | 74.12 | As needed | - | For extraction |

| Deionized water (H2O) | 18.02 | As needed | - | For washing |

| Brine (saturated NaCl solution) | - | As needed | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (4.3 g, 0.066 mol).

-

Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask. Stir the suspension to dissolve the sodium azide as much as possible.

-

Addition of Starting Material: Slowly add methyl 4-bromobutanoate (10.0 g, 0.055 mol) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle and an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks corresponding to the different protons in the molecule. Expected chemical shifts (in CDCl3) are approximately:

-

3.68 ppm (singlet, 3H, -OCH3)

-

3.35 ppm (triplet, 2H, -CH2N3)

-

2.45 ppm (triplet, 2H, -CH2COOCH3)

-

1.95 ppm (quintet, 2H, -CH2CH2CH2-)

-

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each carbon atom.

-

FTIR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band around 2100 cm-1 is characteristic of the azide (N3) stretching vibration. A strong peak around 1740 cm-1 corresponds to the carbonyl (C=O) stretch of the ester.

Safety and Handling

Extreme caution must be exercised when working with azides.

-

Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN3). Always handle sodium azide in a fume hood and wear appropriate PPE.

-

Organic Azides: While this compound is relatively stable, organic azides are potentially explosive, especially when heated or subjected to shock. Avoid heating the neat compound to high temperatures.

-

Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acidic waste.

References

-

"Synthesis of Aliphatic Azides" - Organic Syntheses, Coll. Vol. 10, p.47 (2004); Vol. 76, p.107 (1999). [Link]

-

"A Convenient and Efficient Synthesis of Alkyl Azides from Alcohols and Bromides" - Tetrahedron Letters, Vol. 45, Issue 28, pp. 5461-5464 (2004). [Link]

-

"Click Chemistry: A High-Yield, Functional Group-Tolerant, and Bioorthogonal Ligation Method" - Angewandte Chemie International Edition, Vol. 40, Issue 11, pp. 2004-2021 (2001). [Link]

Introduction: The Strategic Value of a Bifunctional Linker

An In-depth Technical Guide to Methyl 4-Azidobutanoate: Synthesis, Properties, and Applications

This compound is a bifunctional organic molecule that has emerged as a valuable tool in chemical biology, drug discovery, and materials science. Its structure incorporates two key functional groups: a terminal azide and a methyl ester. This dual functionality allows it to act as a versatile hetero-bifunctional linker. The azide group is a premier participant in bioorthogonal "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules.[1] Concurrently, the methyl ester provides a handle for classical ester chemistry, such as hydrolysis to a carboxylic acid for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its key reactive pathways, and critical safety information for its handling in a research environment.

Section 1: Physicochemical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and known data from analogous compounds.

Core Physicochemical Data

The core properties of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula.

| Property | Value | Source |

| Chemical Formula | C₅H₉N₃O₂ | (Calculated) |

| Molecular Weight | 143.14 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow oil (Predicted) | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | [3] |

| SMILES | COC(=O)CCCN=[N+]=[N-] | |

| InChIKey | DPCLJBYTRUAAHH-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The following data are predicted based on the analysis of its functional groups.

1.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic absorption is the sharp, intense peak from the azide group.[4]

-

~2100 cm⁻¹ (Strong, Sharp): Asymmetric stretching vibration of the azide moiety (N=N⁺=N⁻). This peak is a definitive indicator of a successful synthesis.[4]

-

~1740 cm⁻¹ (Strong): C=O stretching vibration of the saturated methyl ester.[5]

-

2850-2960 cm⁻¹ (Medium): C-H stretching vibrations of the aliphatic methylene and methyl groups.

-

~1200 cm⁻¹ (Strong): C-O stretching vibration of the ester group.[5]

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for structural elucidation of the final product.

-

¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet (s) | 3H | -OCH₃ (Methyl ester) |

| ~3.35 | Triplet (t) | 2H | -CH₂ -N₃ (Methylene adjacent to azide) |

| ~2.45 | Triplet (t) | 2H | -CH₂ -C(=O)O- (Methylene adjacent to carbonyl) |

| ~1.95 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- (Central methylene) |

-

¹³C NMR Spectrum (Predicted): The carbon NMR spectrum will show five signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (Ester carbonyl) |

| ~51.5 | -OC H₃ (Methyl ester) |

| ~50.8 | -C H₂-N₃ (Carbon adjacent to azide) |

| ~30.5 | -C H₂-C(=O)O- (Carbon adjacent to carbonyl) |

| ~24.0 | -CH₂-C H₂-CH₂- (Central carbon) |

1.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 143 corresponding to [C₅H₉N₃O₂]⁺.

-

Key Fragmentation Pathways:

-

Loss of Dinitrogen (N₂): A significant fragment at m/z = 115, resulting from the facile loss of a stable N₂ molecule from the azide group. This is a characteristic fragmentation for organic azides.[6]

-

Loss of Azide Radical (•N₃): A fragment at m/z = 100.

-

Loss of Methoxy Group (•OCH₃): A fragment at m/z = 112.

-

Section 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is via a bimolecular nucleophilic substitution (Sₙ2) reaction, using the readily available methyl 4-halobutanoate (e.g., bromo- or chloro- derivative) as the starting material and sodium azide as the nucleophile.[3] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical, as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion, which accelerates the reaction rate.[3]

Experimental Protocol: Synthesis from Methyl 4-bromobutanoate

CRITICAL SAFETY WARNING: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Contact with acid liberates highly toxic and explosive hydrazoic acid gas. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.[3]

Reagents and Materials:

-

Methyl 4-bromobutanoate (1.0 eq)

-

Sodium azide (NaN₃) (1.2 - 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2 eq) in anhydrous DMF.

-

Addition of Precursor: To the stirred suspension, add methyl 4-bromobutanoate (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous phase three times with diethyl ether. d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This step is crucial to remove any unreacted starting materials and DMF.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to high temperatures due to the potential thermal instability of azides.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: Sₙ2 synthesis of this compound.

Section 3: Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of its azide terminus, primarily in bioorthogonal ligation reactions.

The Azide Group: Gateway to "Click Chemistry"

The azide functional group is relatively inert to many common reaction conditions found in biological systems, making it an ideal "bioorthogonal" handle. Its primary reactivity is seen in cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of this compound. In the presence of a copper(I) catalyst, the azide reacts rapidly and specifically with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and can be performed in aqueous environments, making it perfect for bioconjugation applications such as labeling proteins, nucleic acids, or surfaces.

Caption: The CuAAC "Click Chemistry" Reaction.

The Ester Group: A Handle for Derivatization

While less utilized for bioorthogonal applications, the methyl ester group offers a route for further chemical modification:

-

Hydrolysis: The ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 4-azidobutanoic acid. This carboxylic acid can then be coupled to amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds.

-

Transesterification: Reaction with other alcohols under acidic or basic catalysis can swap the methyl group for a different alkyl group.

Section 4: Safety and Handling

Authoritative Grounding & Field Experience: Organic azides are energy-rich compounds and must be treated with respect and caution. While short-chain alkyl azides like this one are generally less shock-sensitive than heavy metal azides, the potential for rapid decomposition exists.

-

Toxicity of Precursors: The starting material, sodium azide (NaN₃), is severely toxic.[3] Always handle it in a fume hood and prevent any contact with acids, which generates the highly toxic and explosive gas, hydrazoic acid (HN₃).

-

Thermal Instability: Avoid heating this compound to high temperatures. Distillation should be avoided; purification is best achieved via column chromatography and solvent removal at moderate temperatures (<40°C).

-

Mechanical Shock: Avoid scratching or scraping the pure compound with metal spatulas. Use plastic or Teflon-coated labware where possible.

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from acids and oxidizing agents. Refrigeration is recommended for long-term storage.

-

Disposal: All waste containing azides must be treated as hazardous. Quench residual azide solutions with an appropriate reducing agent according to your institution's safety protocols before disposal.

References

-

Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. Available from: [Link]

-

Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. Available from: [Link]

-

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI. Available from: [Link]

-

Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Available from: [Link]

-

Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses. Available from: [Link]

-

Infrared spectroscopy for substituted methyl azide-4b. ResearchGate. Available from: [Link]

-

Methyl 4-aminobutanoate | C5H11NO2 | CID 18614. PubChem. Available from: [Link]

-

Methyl 4-oxobutyrate | C5H8O3 | CID 83779. PubChem. Available from: [Link]

-

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5). Organic Syntheses. Available from: [Link]

- Process for the preparation of methyl 4-oxobutyrate and its methanol addition products. Google Patents.

-

octacosanyl glycol, 97338-11-9. The Good Scents Company. Available from: [Link]

-

(PDF) Methyl 4-methylbenzoate. ResearchGate. Available from: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available from: [Link]

-

Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604. PubChem. Available from: [Link]

- Synthetic method of methyl 4-chlorobutyrate. Google Patents.

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Azidobutyrate NHS Ester. Glen Research. Available from: [Link]

-

infrared spectrum of methyl methanoate. Doc Brown's Chemistry. Available from: [Link]

-

Reactions of Azides. Master Organic Chemistry. Available from: [Link]

Sources

- 1. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Introduction: A Versatile Tool for Chemical Biology and Drug Discovery

An In-Depth Technical Guide to Methyl 4-Azidobutanoate: Synthesis, Applications, and Experimental Protocols

This compound is a bifunctional molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide group, a key functional handle for "click chemistry," and a methyl ester, which can be further manipulated or serve as a stable protecting group. This unique combination allows for its use as a versatile linker and building block in the construction of complex molecular architectures, including bioconjugates and novel materials. The azide moiety provides a bio-orthogonal reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific covalent labeling of biomolecules in complex biological environments.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical experimental protocols for its use in research settings.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

| Property | Value | Source |

| CAS Number | 87517-47-3 | |

| Molecular Formula | C₅H₉N₃O₂ | |

| Molecular Weight | 143.14 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥95% |

Safety and Handling:

Organic azides are potentially explosive and should be handled with care, although low molecular weight azides like this compound are generally considered to be of lower risk. It is crucial to adhere to standard laboratory safety protocols.

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3] |

| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves.[4] |

| Causes serious eye irritation. | Wear eye protection/face protection.[4] |

| May cause respiratory irritation. | Avoid breathing mist, gas, or vapors. Use only outdoors or in a well-ventilated area.[4] |

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[3]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of a butane derivative with an azide salt. A typical precursor is Methyl 4-bromobutanoate.

Experimental Protocol: Synthesis from Methyl 4-Bromobutanoate

This protocol describes the synthesis of this compound from Methyl 4-bromobutanoate and sodium azide.

Materials:

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromobutanoate (1.0 eq) in anhydrous DMF.

-

Addition of Azide: To the stirred solution, add sodium azide (1.2 eq).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the sodium cation, leaving the azide anion more nucleophilic.

-

Excess Azide: A slight excess of sodium azide is used to ensure the complete consumption of the starting material.

-

Aqueous Workup: The aqueous washes are crucial for removing the DMF solvent and any unreacted sodium azide. The bicarbonate wash neutralizes any acidic impurities.

Applications in "Click Chemistry"

The primary application of this compound is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The azide group of this compound is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][7]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is highly efficient and biocompatible, proceeding readily at room temperature in aqueous environments.[1] The copper(I) catalyst plays a crucial role in activating the terminal alkyne for cycloaddition with the azide.

Experimental Protocol: A Typical CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction between this compound and a terminal alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-butanol/water, DMF/water)

-

Reaction vessel (e.g., vial or round-bottom flask)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-functionalized substrate in the chosen solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

-

-

Reaction Setup:

-

In the reaction vessel, combine the alkyne-functionalized substrate and this compound (typically in a 1:1.2 molar ratio).

-

Add the solvent to achieve the desired concentration.

-

-

Initiation of Reaction:

-

Add the sodium ascorbate solution (typically 5-10 mol%).

-

Add the copper(II) sulfate solution (typically 1-5 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species by sodium ascorbate.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be left overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

The workup procedure will vary depending on the properties of the product. Common methods include precipitation, extraction, or direct purification by chromatography (e.g., silica gel or reversed-phase HPLC).

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of copper(II) sulfate and sodium ascorbate is a convenient way to generate the active Cu(I) catalyst in situ.[8] Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I), and also helps to prevent oxidative side reactions.

-

Solvent: The choice of solvent depends on the solubility of the reactants. Mixtures of water with organic solvents like t-butanol or DMF are commonly used to accommodate both polar and nonpolar substrates.[8]

Conclusion

This compound is a valuable and versatile chemical tool with broad applications in modern chemical research. Its straightforward synthesis and participation in highly efficient "click" reactions make it an attractive building block for researchers in drug development, molecular biology, and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this molecule to advance their research goals.

References

-

Vigorous Interprise LLC. Methyl Butanoate - Safety Data Sheet. Available from: [Link].

-

Matrix Fine Chemicals. METHYL 4-BROMOBUTANOATE | CAS 4897-84-1. Available from: [Link].

-

PubChem. Methyl 4-bromobutyrate. Available from: [Link].

-

Prakash, O., et al. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 2021. Available from: [Link].

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link].

-

Wikipedia. Click chemistry. Available from: [Link].

-

ResearchGate. Click chemistry on multiple azide groups - can anyone help?. Available from: [Link].

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. METHYL 4-BROMOBUTANOATE | CAS 4897-84-1 [matrix-fine-chemicals.com]

- 6. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methyl 4-Azidobutanoate: A Comprehensive Technical Guide for Researchers in Bioconjugation and Drug Discovery

Introduction

Methyl 4-azidobutanoate (M4AB) is a versatile heterobifunctional linker molecule that has become an indispensable tool for researchers, scientists, and drug development professionals. Its linear four-carbon backbone is functionalized at one terminus with a methyl ester and at the other with a highly reactive azide group. This unique architecture allows for the sequential or orthogonal conjugation of two different molecular entities, making it a cornerstone reagent in the field of bioconjugation, materials science, and medicinal chemistry.

The primary utility of this compound stems from the distinct reactivity of its two functional groups. The azide moiety serves as a chemical handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry".[1] This reaction enables the rapid, efficient, and highly specific formation of a stable triazole linkage with an alkyne-containing molecule.[2] Concurrently, the methyl ester provides a latent carboxylic acid functionality, which can be unmasked via simple hydrolysis and subsequently used for forming stable amide bonds with amine-containing biomolecules, such as proteins or peptides. This dual functionality is paramount for the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.

This guide provides an in-depth overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, spectroscopic characterization, a step-by-step workflow for its application in CuAAC, and critical safety information for its handling and storage.

Physicochemical Properties

The utility of this compound is directly related to its specific molecular structure and properties. A clear understanding of these characteristics is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₃O₂ | [3] |

| Molecular Weight | 143.14 g/mol | Calculated |

| CAS Number | Not Assigned | [3] |

| IUPAC Name | This compound | N/A |

| Appearance | Colorless to pale yellow liquid (predicted) | [4] |

| Key Functional Groups | Azide (-N₃), Methyl Ester (-COOCH₃) | N/A |

The azide group is characterized by a strong, sharp absorption band in the infrared spectrum, while the entire molecule's structure can be unambiguously confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Purification

This compound is most commonly and efficiently synthesized via a nucleophilic substitution reaction, where an azide salt displaces a more labile leaving group, such as a halide, from a suitable precursor. The most prevalent laboratory-scale synthesis starts from the commercially available Methyl 4-bromobutanoate.

3.1 Synthetic Pathway: Nucleophilic Substitution (Sₙ2)

The underlying mechanism is a classic Sₙ2 reaction. The azide anion (N₃⁻), typically from sodium azide, acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the inversion of stereochemistry (though the starting material is achiral) and the displacement of the bromide ion, yielding the desired product.

Causality of Reagent Choice:

-

Precursor: Methyl 4-bromobutanoate is an ideal starting material due to the excellent leaving group ability of the bromide ion.[5][6]

-

Azide Source: Sodium azide (NaN₃) is an inexpensive, readily available, and highly effective source of the azide nucleophile.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.

Step-by-Step Synthesis Protocol

Warning: This procedure involves azides, which are potentially explosive. All steps must be performed in a well-ventilated chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromobutanoate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).

-

Azide Addition: Carefully add sodium azide (NaN₃, 1.2-1.5 eq). Note: Use a plastic or ceramic spatula; avoid contact with metals.[8]

-

Reaction Conditions: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extraction: Extract the aqueous phase three times with an organic solvent such as ethyl acetate or diethyl ether. The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C.

3.3 Purification

The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. It is imperative to avoid distillation or sublimation for purification, as heating low-molecular-weight organic azides can lead to violent decomposition. [9]

Spectroscopic Characterization: A Self-Validating System

Confirmation of product identity and purity is essential. The following spectroscopic data serve to validate the successful synthesis of this compound.

4.1 Infrared (IR) Spectroscopy The most telling feature in the IR spectrum is the presence of a very strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch.

-

Expected Absorption: ~2100 cm⁻¹

The disappearance of the C-Br stretch (typically ~650-550 cm⁻¹) from the starting material and the appearance of this strong azide peak provide compelling evidence for the success of the substitution reaction. A strong carbonyl (C=O) stretch for the ester will also be present around 1735 cm⁻¹.[4]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~3.68 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

-

δ ~3.35 ppm (triplet, 2H): The two protons on the carbon adjacent to the azide group (-CH₂N₃).

-

δ ~2.45 ppm (triplet, 2H): The two protons on the carbon adjacent to the carbonyl group (-CH₂COOCH₃).

-

δ ~1.95 ppm (quintet, 2H): The two protons of the central methylene group (-CH₂CH₂CH₂-).

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~173.0 ppm: Carbonyl carbon of the ester.

-

δ ~51.7 ppm: Methyl carbon of the ester.

-

δ ~50.5 ppm: Carbon attached to the azide group.

-

δ ~30.0 ppm: Carbon adjacent to the carbonyl group.

-

δ ~24.0 ppm: Central methylene carbon.

-

The distinct chemical shifts and coupling patterns in the NMR spectra, combined with the characteristic IR azide stretch, provide unambiguous confirmation of the structure of this compound.[10]

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The flagship application of this compound is its participation in the CuAAC "click" reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, efficiently linking the butanoate scaffold to any alkyne-functionalized molecule.[11]

5.1 Mechanistic Overview The CuAAC reaction is not a spontaneous cycloaddition; it requires a copper(I) catalyst to proceed efficiently at room temperature.[1] The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately yielding the triazole product and regenerating the Cu(I) catalyst. In practice, a Cu(II) salt (e.g., CuSO₄) is often used in conjunction with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[12]

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for performing a CuAAC reaction with this compound.

Caption: General workflow for a CuAAC "click" reaction.

Detailed Protocol for CuAAC with a Model Alkyne

This protocol describes the reaction of this compound with propargyl alcohol as a model terminal alkyne.

-

Reagent Preparation:

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

-

-

Reaction Setup: In a vial, dissolve this compound (1.0 eq) and propargyl alcohol (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To the stirred solution, add the copper(II) sulfate solution (0.01-0.05 eq, i.e., 1-5 mol%).

-

Initiation: Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq, i.e., 10-20 mol%) to the reaction mixture. A color change is often observed as Cu(II) is reduced to Cu(I).

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete in 1-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can be purified by silica gel chromatography.

Safety Precautions for Handling Organic Azides

Organic azides are energetic materials and must be handled with extreme caution. Their stability is inversely proportional to their nitrogen content relative to carbon.

-

Stability Assessment: this compound has a carbon-to-nitrogen atom ratio of 5 carbons to 3 nitrogens. While generally considered manageable, it is still a low-molecular-weight azide and should be treated as potentially explosive.[13] The "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms per energetic group, indicates that M4AB requires careful handling.[13]

-

Handling:

-

Always work behind a blast shield in a chemical fume hood.[7]

-

Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

-

Use plastic, ceramic, or glass spatulas. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.[8]

-

Avoid friction, grinding, or shock. Do not use ground-glass joints if there is a risk of the azide coming into contact with the joint.[7]

-

Avoid contact with strong acids, which can produce highly toxic and explosive hydrazoic acid (HN₃).

-

-

Storage: Store this compound in a cool, dark place, preferably in a refrigerator and in a container with a pressure-releasing cap.[9][14] It should be stored away from heat, light, and incompatible materials like metals and acids.[14]

-

Waste Disposal: Azide-containing waste must be segregated into a dedicated, labeled waste container. Never mix azide waste with acidic or metallic waste streams.

Applications in Drug Development and Research

The true power of this compound lies in its ability to bridge different molecular worlds, a critical capability in modern drug development.

-

Bioconjugation: M4AB is used to link small molecules, imaging agents, or polymers to biological macromolecules like proteins and nucleic acids.[15] For example, an alkyne-modified protein can be reacted with M4AB via CuAAC. The resulting conjugate, now bearing a methyl ester, can be hydrolyzed to the carboxylic acid and coupled to another molecule using standard carbodiimide chemistry (e.g., EDC/NHS).

-

Synthesis of Bioactive Triazoles: The 1,2,3-triazole ring formed via the click reaction is not merely a linker; it is a bioisostere for amide bonds and possesses its own unique chemical properties, including hydrogen bonding capability and metabolic stability. Many triazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[16] M4AB serves as a key building block for creating libraries of such compounds for high-throughput screening.

-

Surface Functionalization: The azide group can be "clicked" onto alkyne-functionalized surfaces (e.g., sensor chips, nanoparticles), presenting a surface of methyl esters. These esters can then be hydrolyzed to create a carboxylated surface ready for the immobilization of proteins or other ligands.

Conclusion

This compound is a powerful and versatile heterobifunctional linker whose importance in chemical biology and drug discovery cannot be overstated. Its facile synthesis and the distinct, reliable reactivity of its azide and methyl ester functionalities allow for the elegant construction of complex bioconjugates and novel chemical entities. While its utility is vast, the energetic nature of the azide group mandates that its handling, storage, and disposal be approached with rigorous safety protocols and a thorough understanding of its chemical properties. When used with the respect it deserves, M4AB will continue to be a key enabler of innovation for researchers at the interface of chemistry, biology, and medicine.

References

-

Matrix Fine Chemicals. (n.d.). METHYL 4-BROMOBUTANOATE | CAS 4897-84-1. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

MDPI. (2023). Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health. Retrieved from [Link]

-

University of Victoria. (2022). Azides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. Retrieved from [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, crystal structure, and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside. Retrieved from [Link]

Sources

- 1. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. METHYL 4-BROMOBUTANOATE | CAS 4897-84-1 [matrix-fine-chemicals.com]

- 6. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uvic.ca [uvic.ca]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. ucd.ie [ucd.ie]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jenabioscience.com [jenabioscience.com]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Guide: Storage and Handling of Methyl 4-azidobutanoate

Executive Summary & Chemical Profile

Methyl 4-azidobutanoate (CAS: 17175-48-7) is a bifunctional linker widely used in "Click Chemistry" (CuAAC) and PROTAC development. While chemically versatile, it possesses a high energy potential characteristic of low-molecular-weight organic azides.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-validated technical framework for the safe storage, handling, and experimental application of this reagent. The protocols herein are derived from the "Rule of Six" and C/N ratio energetic assessments, mandating strict adherence to cold-chain storage and blast-shielded handling.

Physicochemical Specifications

| Property | Data |

| CAS Number | 17175-48-7 |

| Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~70–75 °C (at 0.5 mmHg) – Do not distill at atm.[1] pressure |

| Solubility | Soluble in DCM, THF, DMSO, Methanol |

Energetic Assessment & Safety Logic

Before handling this compound, researchers must understand its explosive potential. We utilize the C/N Ratio and Rule of Six to quantify this risk.[2][3]

The C/N Ratio Calculation

The safety of organic azides is estimated by the ratio of carbon and oxygen atoms to nitrogen atoms.[2][3]

For this compound (C₅H₉N₃O₂):

- [4]

Interpretation:

-

Ratio < 1: Extremely Unstable (Do not isolate).[2]

-

Ratio 1 – 3: Energetic / Unstable. Can be isolated but requires strict controls (Store < 1M, shield, cold).[2][3][5]

-

Ratio > 3: Relatively Stable.

Visualizing the Safety Decision Matrix

The following diagram outlines the logical flow for assessing and handling this specific azide.

Figure 1: Safety Decision Matrix based on chemical composition. The calculated ratio of 2.33 dictates strict isolation and shielding protocols.

Storage Architecture

Improper storage leads to two failure modes: Decomposition (releasing N₂ and building pressure) and Hydrolysis (degrading the ester to the acid).

The "Cold Chain" Protocol

| Parameter | Requirement | Rationale |

| Temperature | -20°C (± 5°C) | Slows thermal decomposition and prevents pressure buildup. |

| Container | Amber Glass or PTFE | Protects from UV light, which can trigger nitrene formation. |

| Headspace | Argon or Nitrogen | Displaces oxygen/moisture. Prevents ester hydrolysis. |

| Cap Seal | Parafilm + Desiccant | Secondary barrier against moisture ingress in freezers. |

| Max Quantity | < 5 grams per vial | Limits the explosive net weight in case of accident. |

Critical Warning: Do not store this compound in ground-glass joint flasks for long periods. Azides can crystallize in the joints, causing explosion upon opening (friction). Use screw-cap vials with PTFE liners.

Operational Handling & Synthesis Best Practices

Personal Protective Equipment (PPE) & Engineering Controls

-

Mandatory: Blast shield (polycarbonate) between the operator and the flask.

-

Gloves: Double nitrile gloves (azides penetrate skin rapidly; sodium azide precursor is highly toxic).

-

Tools: Use plastic or Teflon-coated spatulas . Avoid metal spatulas to prevent the formation of shock-sensitive heavy metal azides (if trace free azide ions are present).

Handling Workflow

Figure 2: Safe handling workflow. Note the explicit prohibition of heat sources during thawing.

Reaction & Isolation Protocol

When using this compound in synthesis (e.g., Click reaction):

-

Solvent Choice: Use DCM, THF, or DMF. Avoid halogenated solvents (DCM/CHCl₃) ONLY if Sodium Azide (NaN₃) is present in the pot (risk of diazidomethane formation). If the reagent is already pure this compound, DCM is acceptable.

-

Concentration: Keep reaction concentrations below 0.5 M . Dilution acts as a thermal heat sink.

-

Evaporation:

-

Never rotary evaporate to total dryness if the bath temperature is > 40°C.

-

Best Practice: Co-evaporate with a high-boiling inert solvent (e.g., Toluene) if concentration is required, keeping the azide in solution.

-

Emergency Response & Waste Disposal

Spill Management

-

Small Spill (< 1 mL): Absorb with sand or vermiculite. Do not use paper towels (organic azides can form explosive mixtures with cellulose upon drying).

-

Decontamination: Wipe surfaces with a 10% Sodium Thiosulfate solution or a specific azide neutralization buffer.

Waste Disposal

-

Segregation: Never mix azide waste with acids (forms HN₃ gas) or heavy metals (forms metal azides).

-

Labeling: Clearly label waste containers "ORGANIC AZIDE WASTE - DO NOT CAP TIGHTLY" (to allow gas venting if decomposition occurs).

-

Quenching (Chemical Destruction): To destroy excess this compound before disposal, use the Staudinger Reduction :

-

Add excess Triphenylphosphine (

) and water. -

Stir at room temperature for 2 hours.

-

This converts the azide to the corresponding amine (Methyl 4-aminobutyrate), which is non-explosive and can be disposed of as standard organic waste.

-

References

-

Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Stanford University Environmental Health & Safety. (n.d.).[7] Information on Azide Compounds. Retrieved October 26, 2023. Link

-

University of California Santa Cruz. (2018). SOP: Organic Azides. EH&S. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Link

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 3. uvic.ca [uvic.ca]

- 4. mdpi.com [mdpi.com]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-azidobutanoate

Foreword: Navigating the Landscape of a Versatile Azido Compound

Methyl 4-azidobutanoate is a bifunctional molecule of significant interest to researchers at the intersection of chemical biology, medicinal chemistry, and materials science. Its architecture, featuring a terminal azide group and a methyl ester, offers a versatile platform for a variety of chemical transformations. The azide moiety serves as a linchpin for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile conjugation of this molecule to a wide array of substrates. The methyl ester provides a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical for its application in various experimental settings, influencing factors such as reaction kinetics, solubility, and purification strategies. Due to the limited availability of experimentally determined physical constants for this compound, the following table includes both known and estimated values, derived from comparative analysis of analogous compounds.

| Property | Value (with source/estimation basis) | Significance in Research & Development |

| Molecular Formula | C₅H₉N₃O₂ | Fundamental for all stoichiometric calculations and spectral analysis. |

| Molecular Weight | 143.14 g/mol | Essential for accurate molar concentration calculations and reaction stoichiometry. |

| Appearance | Colorless to pale yellow liquid (estimated) | Visual cue for purity; deviations may indicate decomposition or impurities. |

| Boiling Point | Not available[1] | Important for purification by distillation and assessing volatility. Based on related butanoates, it is expected to be significantly higher than that of methyl butyrate. |

| Melting Point | Not available[1] | Relevant for solid-state handling and characterization, though this compound is likely a liquid at room temperature. |

| Density | Not available[1] | Necessary for accurate volume-to-mass conversions in reaction setup. Expected to be slightly above 1 g/mL due to the presence of the dense azide group. |

| Refractive Index | Not available[1] | A useful parameter for purity assessment via refractometry. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Acetone). Limited solubility in water. | Dictates the choice of reaction and purification solvents. The polar ester and azide groups confer some polarity, while the alkyl chain provides nonpolar character. |

Spectroscopic Signature: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by two key functional groups: the azide and the ester.

-

Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹ . This is a highly characteristic peak for the azide functional group and serves as a primary diagnostic tool.

-

Carbonyl (C=O) Stretch: A strong absorption band will be present around 1735-1750 cm⁻¹ , which is typical for an aliphatic ester.

-

C-O Stretch: An absorption band in the region of 1150-1250 cm⁻¹ will correspond to the C-O single bond stretching of the ester group.

-

C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show four distinct signals:

-

-OCH₃ (s, 3H): A singlet at approximately 3.7 ppm corresponding to the three protons of the methyl ester.

-

-CH₂-N₃ (t, 2H): A triplet at around 3.4 ppm for the two protons on the carbon adjacent to the azide group.

-

-CH₂-COOCH₃ (t, 2H): A triplet at about 2.5 ppm for the two protons on the carbon adjacent to the carbonyl group.

-

-CH₂-CH₂-CH₂- (quintet, 2H): A quintet (or multiplet) around 2.0 ppm for the two protons of the central methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals:

-

C=O: A signal in the downfield region, around 173 ppm , for the carbonyl carbon of the ester.

-

-OCH₃: A signal at approximately 52 ppm for the methyl carbon of the ester.

-

-CH₂-N₃: A signal around 50 ppm for the carbon attached to the azide group.

-

-CH₂-COOCH₃: A signal at about 30 ppm for the carbon adjacent to the carbonyl group.

-

-CH₂-CH₂-CH₂-: A signal around 24 ppm for the central methylene carbon.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 143. A characteristic fragmentation pattern would involve the loss of the azide radical (•N₃) or molecular nitrogen (N₂), leading to significant fragment ions. Common fragments would include:

-

[M - N₂]⁺ (m/z = 115): Resulting from the loss of nitrogen gas, a common fragmentation pathway for azides.

-

[M - •OCH₃]⁺ (m/z = 112): Loss of the methoxy radical.

-

[COOCH₃]⁺ (m/z = 59): A fragment corresponding to the methoxycarbonyl group.

Synthesis and Handling: A Practical Guide

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A general and reliable protocol is outlined below.

Synthesis of this compound

This protocol describes the synthesis from Methyl 4-bromobutanoate.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-bromobutanoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Azide: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and should be handled with caution.[2][3][4][5][6]

-

Explosion Hazard: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock.[2][3][5] The "Rule of Six" suggests that for a molecule to be relatively safe, there should be at least six carbon atoms for each energetic group (like an azide).[3] this compound has a carbon-to-nitrogen ratio of 5:3, which warrants careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][4] For reactions involving azides, it is highly recommended to work behind a blast shield.[2][4]

-

Scale of Reaction: It is advisable to perform reactions with organic azides on a small scale, especially during initial investigations.

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2] Also, avoid contact with heavy metals (e.g., copper, lead, mercury) as this can lead to the formation of highly sensitive and explosive heavy metal azides.[2][4] Use of metal spatulas should be avoided for handling solid azides.

-

Storage: Store this compound in a cool, dark place, away from heat sources and incompatible materials.[2][3]

-

Disposal: Azide-containing waste should be handled and disposed of according to institutional safety guidelines. Quenching with a reducing agent like triphenylphosphine to form the corresponding phosphine imine is a common method to safely decompose residual azides before disposal.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Diagram of Key Applications:

Caption: Key application areas of this compound.

-

Bioconjugation: The azide group allows for the efficient labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. This is fundamental for studying biological processes, in vivo imaging, and developing diagnostic tools.

-

Drug Development: this compound can serve as a versatile linker in the synthesis of more complex pharmaceutical agents. For example, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs) to connect the different components of these therapeutic modalities.

-

Materials Science: The ability to participate in click chemistry makes this compound useful for the functionalization of surfaces and the synthesis of novel polymers and hydrogels with tailored properties.

Conclusion

This compound is a valuable and versatile chemical building block. A thorough understanding of its physical and chemical properties, coupled with a commitment to safe handling practices, is paramount for its successful application in the laboratory. This guide has aimed to provide a comprehensive and practical resource for researchers, empowering them to harness the full potential of this compound in their scientific endeavors. As with any energetic compound, a culture of safety and preparedness is the cornerstone of innovative and impactful research.

References

-

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved January 29, 2026, from [Link]

-

This compound - C5H9N3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 29, 2026, from [Link]

-

13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Methyl 4-oxobutyrate | C5H8O3 | CID 83779 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved January 29, 2026, from [Link]

-

C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 29, 2026, from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved January 29, 2026, from [Link]

-

Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021, February 16). Retrieved January 29, 2026, from [Link]

-

Methyl 4(methylamino)benzoate - NIST. (n.d.). Retrieved January 29, 2026, from [Link]

-

Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2014, November 20). Retrieved January 29, 2026, from [Link]

-

Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Azide Compounds - Environmental Health and Safety. (n.d.). Retrieved January 29, 2026, from [Link]

-

Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

-

Azidobutyrate NHS Ester - Glen Research. (n.d.). Retrieved January 29, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 29, 2026, from [Link]

-

Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 29, 2026, from [Link]

-

Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Methyl 4-Azidobutanoate: A Comprehensive Technical Guide to Solubility in Organic Solvents

Introduction: The Significance of Methyl 4-Azidobutanoate in Modern Drug Discovery

This compound is a bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its structure incorporates a terminal azide group, a versatile functional handle for "click chemistry" reactions, and a methyl ester, which can be further manipulated or can influence the compound's physicochemical properties.[1] The azide moiety allows for the facile and highly specific conjugation of this molecule to alkyne- or cyclooctyne-containing biomolecules, such as proteins or nucleic acids, via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This capability makes this compound a valuable building block for the synthesis of probes, linkers, and bioconjugates.[2] The methyl group, a common feature in many pharmaceuticals, can play a crucial role in modulating a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and various biochemical applications.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a qualitative assessment of its solubility in common organic solvents, and present a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.

I. Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[6][7]

Molecular Structure and Polarity of this compound:

This compound (C₅H₉N₃O₂) possesses a molecular structure that imparts a degree of polarity. The key functional groups contributing to its polarity are the azide (-N₃) group and the methyl ester (-COOCH₃) group.

-

Azide Group (-N₃): The azide group is a linear arrangement of three nitrogen atoms with formal charges, creating a significant dipole moment. This makes the azide group a polar functional group.

-

Methyl Ester Group (-COOCH₃): The carbonyl (C=O) and ether (C-O) linkages within the ester group are also polar due to the difference in electronegativity between carbon and oxygen atoms. The lone pairs of electrons on the oxygen atoms can act as hydrogen bond acceptors.

-

Alkyl Chain (-CH₂CH₂CH₂-): The three-carbon alkyl chain is nonpolar and contributes to the lipophilicity of the molecule.

The overall polarity of this compound is a balance between its polar functional groups and its nonpolar alkyl backbone. This structure suggests that it will be soluble in a range of organic solvents, with a preference for those of moderate to high polarity.

Intermolecular Interactions:

-

Dipole-Dipole Interactions: Due to its net dipole moment, this compound can engage in dipole-dipole interactions with polar solvent molecules.[8][9]

-

London Dispersion Forces: Like all molecules, it experiences London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.[7]

-

Hydrogen Bonding: While this compound does not have a hydrogen atom directly bonded to a highly electronegative atom (N, O, or F), the oxygen atoms of the ester group and the nitrogen atoms of the azide group can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents (e.g., alcohols).

II. Qualitative Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | These solvents have strong dipole moments and can effectively solvate the polar azide and ester groups through dipole-dipole interactions. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High to Moderate | These solvents are polar and can act as hydrogen bond donors to the azide and ester groups. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | These solvents are of moderate polarity and are good at dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether (Et₂O) | Moderate to Low | Diethyl ether is less polar than THF and will have a lower capacity to solvate the polar functional groups of this compound. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Insoluble | These are nonpolar solvents, and the energy required to overcome the dipole-dipole interactions between this compound molecules would not be compensated by the weak London dispersion forces with the solvent. |

| Water | H₂O | Slightly Soluble | While it has polar groups that can interact with water, the nonpolar alkyl chain will limit its solubility in water.[10] |

III. Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. To a series of vials, add a precisely measured volume of the chosen organic solvent (e.g., 1.00 mL). b. Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure a saturated solution. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can be performed to determine the minimum time required to reach equilibrium.

-

Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid. c. Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. d. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Self-Validating System:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours) and analyzed. The solubility value should be constant at and after the point of equilibrium.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

IV. Solvent Selection Guide for Practical Applications